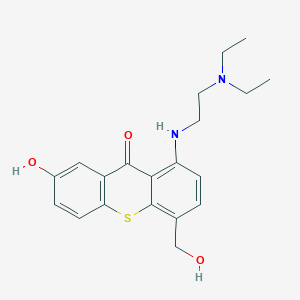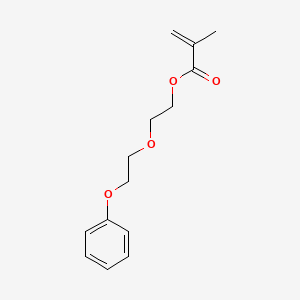
2-(2-Phenoxyethoxy)ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester is an organic compound with the molecular formula C14H18O4. It is a derivative of methacrylic acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester typically involves the esterification of methacrylic acid with 2-(2-phenoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form polymers used in coatings and adhesives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-(2-phenoxyethoxy)ethanol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It serves as a building block for the synthesis of bioactive molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester involves its interaction with specific molecular targets. For instance, in polymerization reactions, the compound undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers. The ester group can also participate in hydrolysis reactions, leading to the formation of methacrylic acid and 2-(2-phenoxyethoxy)ethanol .
Comparison with Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester can be compared with other methacrylate esters, such as:
2-Propenoic acid, 2-methyl-, methyl ester: This compound is simpler and lacks the phenoxyethoxy group, making it less versatile in certain applications.
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: This compound contains a diethylamino group, which imparts different chemical properties and reactivity.
The presence of the phenoxyethoxy group in 2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester makes it unique and suitable for specific applications where enhanced hydrophobicity and chemical stability are required.
Properties
CAS No. |
77136-95-9 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-phenoxyethoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-12(2)14(15)18-11-9-16-8-10-17-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3 |
InChI Key |
WTJTUKSVRGVSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



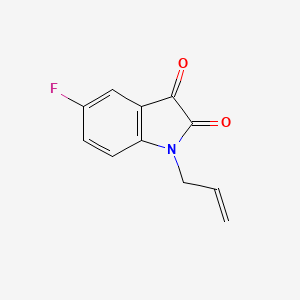
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14013589.png)

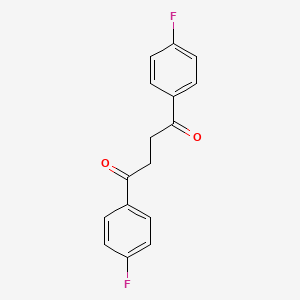
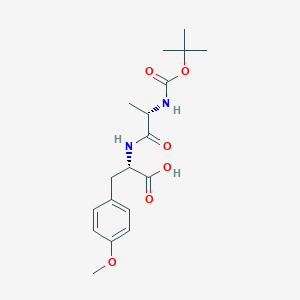
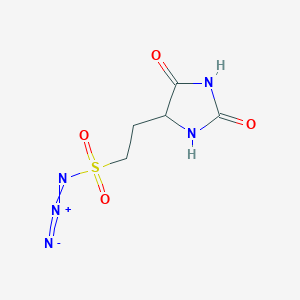
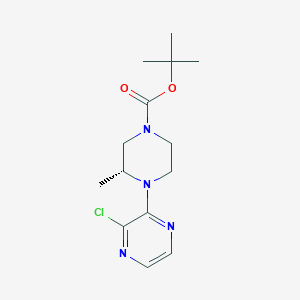
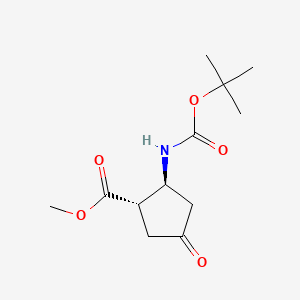
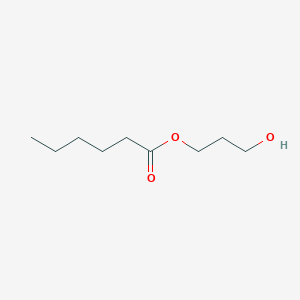
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
